molecular formula C16H12BrN3O2 B3016224 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide CAS No. 898452-84-1

2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide

Cat. No.: B3016224
CAS No.: 898452-84-1
M. Wt: 358.195
InChI Key: KKSIRPBTMHCNAP-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide is a novel compound that has recently gained attention in the field of research and industry.

Scientific Research Applications

2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functional dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide typically involves the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized using classical methodologies such as the Scholtz or Chichibabin reactions. These reactions involve the cyclization of pyridine or pyrrole derivatives under specific conditions.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with the indolizine core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The final step involves the introduction of the amino group at the 2-position of the indolizine ring. This can be achieved through nucleophilic substitution reactions using ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxo derivatives of the indolizine ring.

    Reduction: Reduced forms of the indolizine ring.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

    Modulating Receptor Activity: The compound can interact with cellular receptors, leading to changes in cell signaling pathways and biological responses.

    Inducing Apoptosis: In cancer cells, the compound may induce programmed cell death (apoptosis) through the activation of specific pathways.

Comparison with Similar Compounds

2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide can be compared with other similar compounds in terms of its structure and biological activities. Some similar compounds include:

    2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide: Similar structure with a chlorine atom instead of bromine.

    2-Amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide: Similar structure with a fluorine atom instead of bromine.

    2-Amino-3-(4-methylbenzoyl)indolizine-1-carboxamide: Similar structure with a methyl group instead of bromine.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

IUPAC Name

2-amino-3-(4-bromobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-10-6-4-9(5-7-10)15(21)14-13(18)12(16(19)22)11-3-1-2-8-20(11)14/h1-8H,18H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSIRPBTMHCNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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